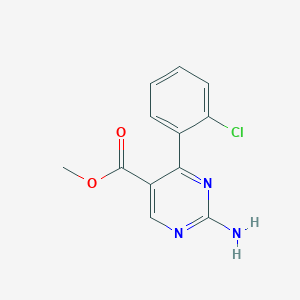

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate

Description

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chlorophenyl substituent at the 4-position and a methyl ester group at the 5-position of the heterocyclic ring. Its molecular formula is C₁₂H₁₀ClN₃O₂, with a molecular weight of 263.7 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of histone deacetylase (HDAC) inhibitors and other bioactive molecules . The 2-chlorophenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the methyl ester moiety offers synthetic flexibility for further functionalization .

Properties

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-11(17)8-6-15-12(14)16-10(8)7-4-2-3-5-9(7)13/h2-6H,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQDWVQDZQSJIBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674838 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-68-0 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity. .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects.

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For example, it may bind to active sites of enzymes, altering their catalytic activity and affecting the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may affect the expression of genes involved in inflammatory responses, leading to changes in the production of cytokines and other signaling molecules. Furthermore, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, this compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites by modulating the activity of key enzymes involved in metabolic processes. For example, it may inhibit enzymes responsible for the synthesis of pro-inflammatory mediators, leading to a decrease in their production. Additionally, it can influence the levels of energy metabolites, such as ATP, by altering the activity of enzymes involved in energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects on cellular function. The distribution of this compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, its localization to the nucleus can influence gene expression by interacting with transcription factors and other regulatory proteins.

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with an amino group and a chlorophenyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 500 μg/mL | |

| Staphylococcus aureus | 1000 μg/mL | |

| Pseudomonas aeruginosa | Not tested | N/A |

The compound demonstrated notable activity against E. coli and S. aureus, with MIC values indicating effective inhibition at relatively low concentrations.

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in inhibiting cancer cell proliferation.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

The compound exhibited selective cytotoxicity, particularly against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value indicating significant growth inhibition.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is hypothesized that the compound may inhibit enzymes or receptors critical for cellular proliferation and survival, similar to other known pyrimidine derivatives .

Case Studies

- Antimicrobial Efficacy : A study evaluated the in vitro antibacterial activity of various pyrimidine derivatives, including this compound, against standard strains like E. coli and S. aureus. The results showed promising antibacterial effects, supporting further exploration in drug development .

- Cancer Research : In a recent investigation into the anticancer properties of pyrimidines, this compound was found to significantly inhibit the proliferation of MDA-MB-231 cells while exhibiting lower toxicity towards non-cancerous cell lines . This selectivity suggests potential for therapeutic applications in oncology.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 Values (μM) | Comparison Standard |

|---|---|---|

| MCF-7 | 0.87 - 12.91 | 5-Fluorouracil (17.02) |

| MDA-MB-231 | 1.75 - 9.46 |

The compound appears to induce apoptosis and cell cycle arrest at the G2/M phase, potentially through interactions with specific molecular targets involved in cancer progression. Notably, it enhances caspase levels, which are crucial for apoptosis, indicating a mechanism by which it may exert its anticancer effects.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity. In vitro studies revealed that it significantly suppresses COX-2 activity, a key enzyme in the inflammatory pathway, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chlorophenyl group can significantly affect the biological activity of this compound. Electron-withdrawing substituents tend to enhance both cytotoxicity and anti-inflammatory effects. For instance, compounds with stronger electron-withdrawing groups have been associated with increased potency against cancer cell lines .

Cytotoxicity Studies

A comprehensive study on various pyrimidine derivatives found that this compound exhibited superior cytotoxicity compared to other derivatives lacking similar substituents. This highlights its potential as a lead compound for further development in cancer therapeutics.

In Vivo Studies

Preliminary in vivo toxicity studies indicate that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further clinical development .

Summary of Biological Activities

| Activity Type | Target/Cell Lines | IC50 Values (μM) | Comparison Standard |

|---|---|---|---|

| Anticancer | MCF-7 | 0.87 - 12.91 | 5-Fluorouracil |

| MDA-MB-231 | 1.75 - 9.46 | ||

| Anti-inflammatory | COX-2 | ~0.04 | Celecoxib |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional properties of methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate can be contextualized by comparing it with analogs differing in substituent groups, positions, or ester components. Below is a detailed analysis supported by experimental data and literature findings.

Substituent Variations on the Pyrimidine Ring

Table 1: Comparison of Pyrimidine Carboxylates with Varying Aryl Substituents

Key Observations :

- Chlorophenyl Position: The position of the chlorine atom (2-, 3-, or 4-) on the phenyl ring affects steric and electronic properties.

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl analog (MW 247.2) is lighter and more electronegative than its chlorinated counterparts, which could enhance metabolic stability in vivo .

- Trifluoromethyl Substitution : The CF₃ group at the 4-position reduces molecular weight and increases hydrophobicity, making it suitable for applications requiring enhanced membrane permeability .

Ester Group Modifications

Table 2: Impact of Ester Groups on Physicochemical Properties

Key Observations :

- Ethyl vs.

- Hydrolysis Susceptibility : Methyl esters are generally more reactive toward hydrolysis under basic conditions, enabling facile conversion to carboxylic acids for further derivatization .

Preparation Methods

Cyclization of Amidines and β-Ketoesters

Method A: Cyclocondensation Approach

- Starting materials: β-Ketoesters (e.g., methyl acetoacetate derivatives) and amidines or guanidine derivatives.

- Procedure:

- Condensation of methyl acetoacetate with 2-chlorobenzoyl derivatives to form intermediate β-ketoamide compounds.

- Cyclization under acidic or basic conditions to form the pyrimidine ring.

- Subsequent substitution or functionalization at the 2- and 4-positions to introduce amino and chlorophenyl groups.

Nucleophilic Substitution and Aromatic Substitution

Method B: Direct Substitution on Pre-formed Pyrimidine Core

- Procedure:

- Synthesize a pyrimidine core bearing a methyl ester at the 5-position.

- Introduce amino groups via nucleophilic attack of ammonia or amines on suitable intermediates.

- Chlorination at the 2-position using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

- Attach the 2-chlorophenyl group through nucleophilic aromatic substitution or via Suzuki coupling if a boronic acid derivative is used.

Multi-step Synthesis via Intermediates

Method C: Sequential Functionalization

- Step 1: Formation of pyrimidine ring with ester functionality.

- Step 2: Chlorination at the 2-position.

- Step 3: Amination at the 2-position using ammonia or amines.

- Step 4: Coupling with 2-chlorophenyl groups via nucleophilic aromatic substitution or cross-coupling reactions.

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of β-Ketoesters | Methyl acetoacetate, 2-chlorobenzoyl chloride | Ammonia, acid/base | Reflux, acid catalysis | Good regioselectivity | Multi-step, moderate yields |

| Nucleophilic substitution | Pre-formed pyrimidine core | POCl₃, chlorinating agents | Reflux, controlled temperature | Direct chlorination | Over-chlorination risk |

| Sequential functionalization | Pyrimidine intermediates | Ammonia, coupling agents | Stepwise, reflux | High purity, regioselectivity | Longer synthesis time |

Research Findings on Optimization

- Catalyst Selection: Use of Lewis acids like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) enhances chlorination efficiency.

- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane improve reaction rates.

- Reaction Conditions: Elevated temperatures (around 180–220°C) facilitate ring chlorination and substitution, but require careful control to prevent side reactions.

Notes on Specific Precursors and Reagents

- Chlorophenyl Group Introduction: Often achieved via Suzuki coupling using 2-chlorophenyl boronic acids and halogenated pyrimidine intermediates.

- Esterification: Methyl esters are typically formed via Fischer esterification or direct methylation with methyl iodide under basic conditions.

- Purification: Crystallization, chromatography, and recrystallization are standard for obtaining high purity compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-amino-4-(2-chlorophenyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-chlorobenzaldehyde derivatives with urea or thiourea in the presence of ethyl acetoacetate or similar β-ketoesters under acidic conditions (e.g., HCl or acetic acid). Microwave-assisted synthesis can reduce reaction times and improve yields compared to traditional reflux methods . Optimization includes adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to urea), solvent selection (ethanol or DMF), and temperature control (80–120°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the product .

Q. How is the compound structurally characterized using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the pyrimidine ring (e.g., C5 carboxylate at ~165 ppm in ¹³C NMR), 2-chlorophenyl substituent (aromatic protons at 7.2–7.8 ppm), and methyl ester (~3.8 ppm for OCH₃).

- IR : Confirm ester C=O stretch (~1700 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- X-ray crystallography : Single-crystal diffraction (using SHELX or WinGX) resolves the planar pyrimidine core and dihedral angles between the chlorophenyl group and the ester moiety. Anisotropic displacement parameters (ORTEP plots) validate thermal motion and molecular packing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and intermolecular interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Molecular Docking : Simulate binding to biological targets (e.g., kinase enzymes) using AutoDock Vina. Key interactions include hydrogen bonds between the pyrimidine NH₂ and catalytic residues (e.g., Asp86 in EGFR) and π-π stacking with the chlorophenyl group .

- Hydrogen-Bonding Analysis : Graph set analysis (as per Etter’s rules) classifies motifs like R₂²(8) chains involving NH₂ and ester carbonyl groups, critical for crystal engineering .

Q. What strategies resolve conflicting crystallographic data, such as disordered substituents or ambiguous torsion angles?

- Methodological Answer :

- Disorder Modeling : Use SHELXL’s PART instruction to refine split positions for disordered atoms (e.g., chlorophenyl ring), applying similarity restraints (SIMU/DELU) to maintain reasonable geometry .

- Torsion Angle Analysis : Apply Cremer-Pople puckering parameters for non-planar rings. For example, calculate puckering amplitude (𝑞) and phase angle (𝜃) to quantify deviations from planarity in the pyrimidine core .

- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor gaps (>5% may indicate overfitting) .

Q. How do steric and electronic effects of the 2-chlorophenyl group influence biological activity?

- Methodological Answer :

- SAR Studies : Compare analogues (e.g., 4-fluorophenyl or unsubstituted phenyl) in enzyme inhibition assays. The 2-chloro group enhances hydrophobic interactions but may sterically hinder binding in tight active sites.

- Electron-Withdrawing Effects : Chlorine’s −I effect increases the pyrimidine ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution (e.g., with cysteine thiols in target proteins) .

- Crystallographic Evidence : Structural data (e.g., C–Cl⋯O halogen bonding in co-crystals) can stabilize ligand-receptor complexes .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Verify reaction conditions (e.g., inert atmosphere, purity of starting materials). Trace moisture in solvents can hydrolyze the methyl ester, reducing yields .

- Cross-Lab Validation : Collaborate to replicate results using identical equipment (e.g., Bruker NMR vs. Jeol). Calibrate instruments with standard references (e.g., adamantane for ¹³C NMR).

- Meta-Analysis : Compare crystallographic datasets (CCDC entries) to identify systematic errors, such as incorrect space group assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.